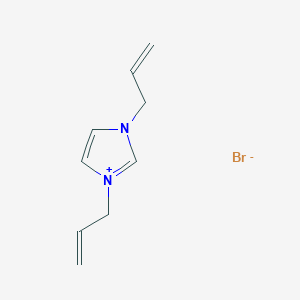![molecular formula C7H10N4O4S B12531879 Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate CAS No. 667421-04-7](/img/structure/B12531879.png)
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-nitroethane with thiosemicarbazide to form the intermediate 3-(1-nitroethyl)-1,2,4-thiadiazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .
Wissenschaftliche Forschungsanwendungen
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate can be compared with other thiadiazole derivatives, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring, resulting in diverse applications and properties .
Eigenschaften
CAS-Nummer |
667421-04-7 |
|---|---|
Molekularformel |
C7H10N4O4S |
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
ethyl N-[3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate |
InChI |
InChI=1S/C7H10N4O4S/c1-3-15-7(12)9-6-8-5(10-16-6)4(2)11(13)14/h4H,3H2,1-2H3,(H,8,9,10,12) |
InChI-Schlüssel |
PCDPHLIFYPIOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=NS1)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)

![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

